2-Benzyl-4,4,4-trifluorobutanoic acid
Description
Properties
IUPAC Name |
2-benzyl-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)7-9(10(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMBTJCXRVBCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Benzyl-4,4,4-trifluorobutanoic acid is a fluorinated compound that has garnered attention due to its unique structural properties and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and alters its interaction with biological systems, making it a candidate for various therapeutic applications.
Biological Activity Overview
The biological activity of 2-benzyl-4,4,4-trifluorobutanoic acid is largely influenced by its structural characteristics. Fluorinated amino acids are known to affect protein structure and function due to their unique side chains. This compound has been studied for its potential role as a bioisostere for leucine in peptide synthesis, which can enhance the stability and activity of peptides designed for therapeutic use.
Key Biological Activities:
- Neurotransmission Modulation : Research indicates that 2-benzyl-4,4,4-trifluorobutanoic acid may influence neurotransmission pathways, possibly affecting mood and cognitive functions.
- Metabolic Pathway Influence : The compound has shown promise in modulating metabolic processes, which could have implications in metabolic disorders.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to establish efficacy and mechanisms.
Case Study 1: Peptide Synthesis
A study explored the use of 2-benzyl-4,4,4-trifluorobutanoic acid as a leucine bioisostere in peptide synthesis. The findings indicated that substituting leucine with this compound improved binding affinities in receptor interactions. Techniques such as NMR spectroscopy were employed to elucidate binding interactions at the molecular level.
| Peptide Composition | Binding Affinity (K_d) | Stability |
|---|---|---|
| Leucine-based peptide | 150 nM | Moderate |
| Trifluoro analog peptide | 75 nM | High |
Case Study 2: Neurotransmission Effects
In another investigation focusing on neurotransmission, the compound was tested for its effects on serotonin receptors. The results suggested that 2-benzyl-4,4,4-trifluorobutanoic acid could enhance serotonin receptor activation compared to non-fluorinated counterparts.
| Compound | Serotonin Receptor Activation | Effectiveness |
|---|---|---|
| Non-fluorinated analog | Low | Baseline |
| 2-Benzyl-4,4,4-trifluorobutanoic | Moderate | Enhanced |
The mechanism of action for 2-benzyl-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to engage in hydrophobic interactions with proteins and enzymes, potentially leading to altered enzymatic activity and receptor modulation.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) (S)-2-Amino-4,4,4-trifluorobutanoic Acid
- Structure: Differs by an amino group (-NH2) at C2 instead of benzyl.
- Applications : Widely used as a leucine bioisostere in drug design. The trifluoromethyl group mimics leucine’s hydrophobic side chain while conferring resistance to oxidative metabolism .
- Synthesis : Scalable (>300 g) via Ni(II)-Schiff base complex alkylation with CF3-CH2-I, achieving >99% enantiomeric excess (ee) .
(b) (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic Acid
- Structure : Features a hydroxyl group at C3 and a 2,4,5-trifluorophenyl substituent at C3.
- Applications: Potential in peptide modification or as a chiral building block. The hydroxyl group introduces hydrogen-bonding capability, altering solubility compared to 2-benzyl derivatives .
(c) 2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid
- Structure : Contains a difluoroethyl group at C2 and two fluorine atoms at C4.
- Properties : Reduced lipophilicity compared to trifluoromethyl analogs, impacting membrane permeability. Exact mass: 188.046 g/mol .
Key Observations :
- Ni(II)-mediated alkylation is a gold standard for enantioselective synthesis of fluorinated amino acids, offering scalability and high ee .
Physicochemical and Pharmacological Properties
| Property | 2-Benzyl-4,4,4-TFB (Predicted) | (S)-2-Amino-4,4,4-TFB | 2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid |
|---|---|---|---|
| Lipophilicity (LogP) | High (due to benzyl group) | Moderate | Low |
| Metabolic Stability | Enhanced (CF3 group) | High | Moderate |
| Bioisosteric Utility | Leucine mimic (if functionalized) | Direct leucine replacement | Limited |
Notes:
- Trifluoromethyl groups universally enhance metabolic stability by resisting CYP450-mediated oxidation .
Preparation Methods
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Scale | Yield (%) | Enantiomeric Purity | Notes |
|---|---|---|---|---|---|
| Ni(II) Schiff Base Complex Alkylation | Chiral ligand, glycine, NiCl2, CF3–CH2–I, base | >150 g scale | 75–80 | >99% | Recyclable ligand, scalable |
| Patent-Based Acylation & Salt Formation | Optically active amines, acylation agents | Lab to pilot | Not specified | High (via resolution) | Diastereomeric separation needed |
| Ligand and Complex Optimization | Proline-derived ligands, DBU base, MeOH | Multi-kg scale | 90–99 (ligand/complex) | >99.5% (complex) | Improved base and ligand design |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Benzyl-4,4,4-trifluorobutanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via trifluoromethylation of Garner's aldehyde, as demonstrated in the enantioselective synthesis of structurally similar 4,4,4-trifluorobutanoic acid derivatives . Another approach involves biomimetic transamination of trifluoro-3-oxo-butanoate esters, which allows for enantioselective control (e.g., producing (S)- or (R)-isomers) . Key factors include:
- Catalyst selection : Chiral catalysts (e.g., amino acid derivatives) improve stereochemical outcomes.
- Temperature control : Low temperatures (0–5°C) minimize side reactions during trifluoromethylation.
- Purification : Chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are critical for characterizing 2-Benzyl-4,4,4-trifluorobutanoic acid and verifying its purity?
- Methodological Answer :
- NMR spectroscopy : <sup>19</sup>F NMR confirms trifluoromethyl group integration and absence of impurities .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Melting point analysis : Sharp melting ranges (e.g., 287.5–293.5°C for related compounds) indicate crystallinity and purity .
- HPLC : Reverse-phase chromatography with UV detection monitors enantiomeric excess in asymmetric syntheses .
Q. How do fluorine substituents influence the physicochemical properties of this compound?
- Methodological Answer : The trifluoromethyl group enhances:
- Lipophilicity : Measured via logP values (estimated >2.5 for similar fluorinated acids) .
- Metabolic stability : Resistance to enzymatic degradation compared to non-fluorinated analogs .
- Acidity : The electron-withdrawing effect lowers pKa (≈2.5–3.0), impacting solubility in aqueous buffers .
Advanced Research Questions
Q. How can researchers address contradictory data in the literature regarding the biological activity of fluorinated butanoic acid derivatives?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial studies) across labs .
- Stereochemical differences : Enantiomers may exhibit divergent activities; use chiral HPLC to confirm stereochemistry .
- Impurity effects : Cross-validate results using orthogonal analytical techniques (e.g., NMR + MS) .
Q. What strategies optimize enantioselective synthesis of 2-Benzyl-4,4,4-trifluorobutanoic acid for medicinal chemistry applications?
- Methodological Answer :
- Chiral auxiliaries : Use Garner’s aldehyde to direct stereochemistry during trifluoromethylation .
- Enzymatic resolution : Lipases or transaminases can separate enantiomers post-synthesis .
- Computational modeling : DFT calculations predict transition states to refine catalyst design .
Q. How do steric and electronic effects of the benzyl group impact reactivity in downstream derivatization?
- Methodological Answer :
- Steric hindrance : The benzyl group may slow nucleophilic attacks at the α-position; kinetic studies using <sup>1</sup>H NMR track reaction rates .
- Electronic effects : Resonance stabilization of intermediates can be analyzed via Hammett plots for substituent effects .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model membrane permeability using lipid bilayer systems .
- QSAR models : Train models on fluorinated carboxylic acid datasets to predict bioavailability .
- Docking studies : Assess binding affinity to target proteins (e.g., enzymes inhibited by trifluoromethyl groups) .
Key Considerations for Experimental Design
- Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch variability .
- Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity .
- Data Validation : Use triplicate runs and statistical analysis (e.g., ANOVA) for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
